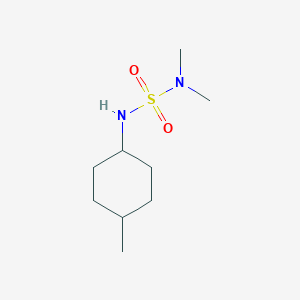
N-(2-aminophenyl)-2,5-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminophenyl)-2,5-dichlorobenzamide, also known as ADP-ribosyl cyclase/cyclic ADP-ribose hydrolase 1 (CD38) inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
N-(2-aminophenyl)-2,5-dichlorobenzamide inhibits CD38 by binding to its catalytic domain, preventing the synthesis of cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR) from NAD+. cADPR and ADPR are important second messengers in intracellular calcium signaling and immune cell activation. Inhibition of CD38 by N-(2-aminophenyl)-2,5-dichlorobenzamide leads to a decrease in intracellular calcium levels and a reduction in immune cell activation, ultimately resulting in anti-tumor effects.
Biochemical and Physiological Effects:
N-(2-aminophenyl)-2,5-dichlorobenzamide has been shown to have anti-tumor effects in preclinical models of breast, lung, and pancreatic cancer. It has also been found to have anti-inflammatory effects in models of rheumatoid arthritis and sepsis. Additionally, N-(2-aminophenyl)-2,5-dichlorobenzamide has been shown to improve cognitive function and reduce neuroinflammation in models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-aminophenyl)-2,5-dichlorobenzamide has several advantages for lab experiments, including its high potency and specificity for CD38 inhibition. However, its limited solubility in aqueous solutions can make it difficult to use in certain assays. Additionally, its potential toxicity and off-target effects should be carefully considered in experimental design.
Direcciones Futuras
N-(2-aminophenyl)-2,5-dichlorobenzamide has several potential future directions for research, including its use in combination with other anti-cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to better understand its mechanism of action and potential off-target effects. Finally, the development of more soluble analogs of N-(2-aminophenyl)-2,5-dichlorobenzamide may improve its utility in experimental design.
Métodos De Síntesis
N-(2-aminophenyl)-2,5-dichlorobenzamide can be synthesized through a multi-step process involving the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form 2,5-dichlorobenzoyl chloride. This intermediate is then reacted with 2-aminophenol in the presence of a base, such as potassium carbonate, to yield N-(2-aminophenyl)-2,5-dichlorobenzamide.
Aplicaciones Científicas De Investigación
N-(2-aminophenyl)-2,5-dichlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit CD38, an enzyme involved in the regulation of intracellular calcium signaling and immune cell activation. CD38 inhibition by N-(2-aminophenyl)-2,5-dichlorobenzamide has been found to reduce tumor growth and metastasis in preclinical models of breast, lung, and pancreatic cancer.
Propiedades
IUPAC Name |
N-(2-aminophenyl)-2,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-8-5-6-10(15)9(7-8)13(18)17-12-4-2-1-3-11(12)16/h1-7H,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDKTQKYWQZANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminophenyl)-2,5-dichlorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-methyl-5-[(4-methylphenyl)sulfonylcarbamoyloxy]-1-benzofuran-3-carboxylate](/img/structure/B7464867.png)

![Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate](/img/structure/B7464873.png)
![[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7464879.png)
![N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7464889.png)
![1-Ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B7464896.png)

![[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7464917.png)





![4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7464976.png)